molecular formula C25H28N2O5S B11413903 N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11413903
M. Wt: 468.6 g/mol
InChI Key: JAJRQQUJDKVLPL-UHFFFAOYSA-N
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Description

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide (CAS: 872868-06-9) is a synthetic organic compound with a molecular formula of C25H28N2O5S and a molecular weight of 468.6 g/mol . Its structure comprises two key moieties: a 4,5,6,7-tetrahydro-1-benzothiophen-2-yl group modified by a 3-ethoxypropyl carbamoyl substituent at the 3-position, and a 6-methyl-4-oxo-4H-chromene-2-carboxamide group linked via an amide bond. The compound’s SMILES notation (CCOCCCNC(=O)c1c(NC(=O)c2cc(=O)c3cc(C)ccc3o2)sc2c1CCCC2) highlights its ethoxypropyl side chain and chromene-derived aromatic system .

Properties

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

IUPAC Name

N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H28N2O5S/c1-3-31-12-6-11-26-24(30)22-16-7-4-5-8-21(16)33-25(22)27-23(29)20-14-18(28)17-13-15(2)9-10-19(17)32-20/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,26,30)(H,27,29)

InChI Key

JAJRQQUJDKVLPL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed would similarly vary based on reaction conditions.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It could serve as a building block for more complex molecules.

    Biology: Researchers might explore its interactions with biological macromolecules.

    Medicine: Investigations into its potential therapeutic properties are warranted.

    Industry: It could be useful in the development of novel materials or pharmaceuticals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Molecular targets and pathways involved would require further study.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Carbamoyl Substituents

Comparisons with analogues reveal how substituent variations influence molecular characteristics:

  • N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 890601-08-8) Structural Differences: Replaces the 3-ethoxypropyl group with a shorter 2-methoxyethyl carbamoyl chain and introduces 7,8-dimethyl substituents on the chromene ring. Impact: The shorter methoxyethyl chain reduces molecular weight (454.5 g/mol) and may enhance aqueous solubility compared to the ethoxypropyl analogue.
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-oxo-2H-chromene-3-carboxamide (CAS: 348621-77-2) Structural Differences: Substitutes the carbamoyl group with a cyano (-CN) moiety and shifts the chromene’s ketone from the 4-position to the 2-position. Impact: The cyano group’s electron-withdrawing nature may alter electronic distribution, affecting reactivity or target affinity. The smaller molecular weight (350.39 g/mol) and simplified structure suggest reduced complexity but possibly lower metabolic stability .

Analogues with Heterocyclic Variations

  • N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide (CAS: 321533-41-9) Structural Differences: Replaces the chromene core with a 5-methyl-3-phenyl-1,2-oxazole ring. The molecular weight (381.45 g/mol) is significantly lower, which may influence pharmacokinetic properties .

Analogues from Benzothiazole Carboxamide Series

describes compounds like N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) , which share a carboxamide-linked heterocyclic system but differ in core structure (benzothiazole vs. benzothiophene-chromene). These compounds exhibit moderate synthetic yields (37–70%) depending on substituents, suggesting that the ethoxypropyl group in the target compound may require optimized reaction conditions for efficient synthesis .

Table 1: Key Comparative Data

CAS Number Core Structure Substituents (Benzothiophene/Chromene) Molecular Formula Molecular Weight (g/mol) Notable Features
872868-06-9 Benzothiophene + Chromene 3-ethoxypropyl carbamoyl; 6-methyl-4-oxo C25H28N2O5S 468.6 Ethoxypropyl chain enhances lipophilicity
890601-08-8 Benzothiophene + Chromene 2-methoxyethyl carbamoyl; 7,8-dimethyl-4-oxo C24H26N2O5S 454.5 Shorter chain, methyl-substituted chromene
348621-77-2 Benzothiophene + Chromene Cyano; 2-oxo C19H14N2O3S 350.39 Simplified structure, electron-withdrawing group
321533-41-9 Benzothiophene + Oxazole Carbamoyl; 5-methyl-3-phenyl C20H19N3O3S 381.45 Oxazole core for diverse interactions

Implications of Structural Differences

  • Synthetic Accessibility : Lower yields in analogues with bulky substituents (e.g., 2-chloro-6-fluorophenyl in ) suggest that the target’s ethoxypropyl group may require careful optimization to balance steric effects and reaction efficiency .
  • Biological Interactions : The chromene-4-oxo group in the target compound offers hydrogen-bonding sites absent in 2-oxo chromenes (CAS: 348621-77-2), which could enhance target binding specificity .

Biological Activity

N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential biological activities. Its unique structural features include a benzothiophene core and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is C18H24N4O3S2, with a molecular weight of approximately 408.5 g/mol. Its structure is characterized by multiple bioactive moieties that enhance its potential therapeutic applications.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities, which can be summarized as follows:

Biological Activity Description
Antimicrobial Exhibits activity against certain bacterial strains.
Anticancer Shows potential in inhibiting cancer cell proliferation.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways.
PPARγ Activation Potential activator of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose and lipid metabolism.

The biological activities of this compound are likely due to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The presence of the ethoxypropyl carbamoyl group may enhance its solubility and bioavailability.

Case Studies

  • Anticancer Activity : A study investigated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.
  • PPARγ Activation : Research indicated that the compound activates PPARγ in a dose-dependent manner, leading to increased glucose uptake in adipocytes, which suggests potential applications in treating metabolic disorders such as type 2 diabetes.

Comparative Analysis

To understand the uniqueness of this compound compared to other similar derivatives, a comparison table is provided:

Compound Name Structure Features Biological Activity
5-Amino-1,3,4-thiadiazoleContains amino group; simple structureAntimicrobial
2-(Thiadiazolyl)benzothiopheneBenzothiophene core; less complexAnticancer
N-{3-(Ethoxypropyl)carbamoyl}Complex structure with multiple bioactive moietiesAntimicrobial and anticancer

The complexity of this compound allows for enhanced pharmacological profiles compared to simpler analogs.

Preparation Methods

Procedure:

  • Substrate Preparation : 2-(Methylthio)phenylacetylene derivatives are treated with PdI₂ (5 mol%) and KI (5 equiv) in methanol under 40 atm CO–air (4:1) at 80°C for 24 hours.

  • Cyclization : Intramolecular S-5-endo-dig cyclization forms the tetrahydrobenzothiophene scaffold.

  • Demethylation : Iodide-mediated S-demethylation yields the free thiol intermediate.

  • Amination : The thiol group is converted to an amine via Hoffmann-type degradation using bromine in liquid ammonia.

Key Data :

StepConditionsYield
CyclizationPdI₂, KI, CO–air, 80°C, 24h80%
DemethylationHI, MeOH, 80°C, 12h95%
AminationBr₂, NH₃, -30°C, 6h70%

Synthesis of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene fragment is synthesized via Vilsmeier-Haack formylation followed by oxidation.

Procedure:

  • Formylation : 2-Hydroxy-5-methylacetophenone reacts with POCl₃ and DMF at 0°C to form 4-oxo-4H-chromene-3-carbaldehyde.

  • Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄ in acidic aqueous conditions (pH 2–3) at 60°C for 4 hours.

Key Data :

StepConditionsYield
Vilsmeier-HaackPOCl₃, DMF, 0°C, 2h75%
OxidationKMnO₄, H₂SO₄, 60°C, 4h85%

Formation of the Carbamoyl Linkage

The amine intermediate is functionalized with the 3-ethoxypropylcarbamoyl group via isocyanate coupling .

Procedure:

  • Isocyanate Generation : 3-Ethoxypropylamine reacts with triphosgene in dry toluene at 0°C to form the corresponding isocyanate.

  • Coupling : The benzothiophen-2-amine reacts with the isocyanate in triethylamine (2 equiv) at 25°C for 12 hours.

Key Data :

StepConditionsYield
Isocyanate FormationTriphosgene, toluene, 0°C, 1h90%
CarbamoylationEt₃N, 25°C, 12h88%

Final Amide Coupling

The chromene-2-carboxylic acid is coupled to the carbamoyl-functionalized benzothiophene using EDCl/HOBt-mediated amidation .

Procedure:

  • Activation : 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid is treated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0°C for 1 hour.

  • Coupling : The activated acid reacts with the benzothiophene-carbamoyl amine in DMF at 25°C for 24 hours.

  • Workup : The product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Key Data :

StepConditionsYield
ActivationEDCl, HOBt, DMF, 0°C, 1h95%
AmidationDMF, 25°C, 24h82%

Optimization and Scale-Up Considerations

Solvent Systems:

  • Ionic Liquids : Substituting methanol with BmimBF₄ improves catalyst recycling in Pd-mediated steps, maintaining >90% yield over five cycles.

  • Azeotropic Distillation : Toluene facilitates water removal during carbamoylation, enhancing reaction efficiency.

Catalytic Enhancements:

  • Pd(0) Reoxidation : Atmospheric oxygen regenerates PdI₂ from Pd(0), enabling catalytic turnover.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, chromene H-3), 7.45 (d, J = 8.4 Hz, 1H, benzothiophene H-5), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).

  • HRMS (ESI+) : m/z calc. for C₂₅H₂₇N₂O₅S [M+H]⁺: 479.1638, found: 479.1635.

Q & A

Q. What are the optimal synthetic routes and conditions for this compound?

The synthesis involves multi-step reactions starting with benzothiophene and chromene precursors. Key steps include:

  • Amide bond formation : Reacting 3-ethoxypropylamine with activated carbonyl intermediates using coupling agents like EDCI/HOBt .
  • Cyclization : Lewis acids (e.g., ZnCl₂) in anhydrous THF at 60–80°C to form the tetrahydrobenzothiophene core .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >85% purity . Table 1: Synthesis Conditions
StepReagents/ConditionsYield (%)Purity (%)
AmidationEDCI/HOBt, DMF, RT70–7590
CyclizationZnCl₂, THF, 70°C6585

Q. How is the compound structurally characterized?

  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement .
  • NMR/IR spectroscopy : Confirm functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹; chromene C-O-C at 1240 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak at m/z 466.6 (calculated for C₂₅H₂₈N₂O₅S) .

Q. What preliminary assays evaluate its biological activity?

  • Enzyme inhibition : Test against COX-2 (IC₅₀ determination via fluorometric assays) .
  • Molecular docking : AutoDock Vina to predict binding affinity for inflammatory targets (e.g., TNF-α) .

Advanced Research Questions

Q. How can reaction mechanisms be analyzed to resolve contradictory yield data?

Discrepancies in cyclization yields (65% vs. 80% in some reports) arise from:

  • Catalyst choice : ZnCl₂ vs. BF₃·Et₂O (latter may reduce side reactions) .
  • Kinetic studies : Monitor intermediates via HPLC to identify rate-limiting steps .
  • Solvent effects : Polar aprotic solvents (DMF vs. THF) influence transition-state stability .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) affect bioactivity?

  • Ethoxy vs. methoxy analogs : Ethoxy’s longer alkyl chain enhances lipophilicity (logP +0.5), improving membrane permeability in MDCK cell assays .
  • SAR studies : Replace ethoxy with hydroxypropyl to assess hydrogen-bonding impact on COX-2 inhibition .

Q. What in vivo models validate its anti-inflammatory efficacy?

  • Rodent models : Carrageenan-induced paw edema (dose: 10 mg/kg, oral; 35% reduction vs. control) .
  • Pharmacokinetics : LC-MS/MS plasma analysis shows Tmax = 2 h, Cmax = 1.2 µg/mL .

Methodological Guidance for Data Contradictions

  • Bioactivity variability : Conflicting IC₅₀ values (e.g., COX-2: 0.5 µM vs. 1.2 µM) may stem from assay conditions (e.g., ATP concentration in kinase assays) . Validate via orthogonal methods (SPR vs. fluorescence polarization).
  • Stereochemical uncertainties : If crystallography data is unavailable, use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and assign bioactivity .

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